Cas no 1805961-67-4 (Methyl 2-amino-3-(difluoromethyl)-5-iodopyridine-4-carboxylate)

Methyl 2-amino-3-(difluoromethyl)-5-iodopyridine-4-carboxylate is a versatile heterocyclic compound featuring a pyridine core substituted with amino, difluoromethyl, iodo, and ester functional groups. The presence of these moieties enhances its utility as a key intermediate in pharmaceutical and agrochemical synthesis. The difluoromethyl group contributes to improved metabolic stability and bioavailability, while the iodine atom offers a reactive handle for further functionalization via cross-coupling reactions. The ester functionality allows for facile derivatization into carboxylic acids or amides. This compound is particularly valuable in medicinal chemistry for the development of fluorinated bioactive molecules, leveraging its balanced reactivity and structural diversity for targeted applications.
Methyl 2-amino-3-(difluoromethyl)-5-iodopyridine-4-carboxylate structure
1805961-67-4 structure
Product name:Methyl 2-amino-3-(difluoromethyl)-5-iodopyridine-4-carboxylate
CAS No:1805961-67-4
MF:C8H7F2IN2O2
MW:328.054661035538
CID:4928517

Methyl 2-amino-3-(difluoromethyl)-5-iodopyridine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-amino-3-(difluoromethyl)-5-iodopyridine-4-carboxylate
    • Inchi: 1S/C8H7F2IN2O2/c1-15-8(14)4-3(11)2-13-7(12)5(4)6(9)10/h2,6H,1H3,(H2,12,13)
    • InChI Key: FIMCWMHSHXVXQP-UHFFFAOYSA-N
    • SMILES: IC1=CN=C(C(C(F)F)=C1C(=O)OC)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 243
  • XLogP3: 1.6
  • Topological Polar Surface Area: 65.2

Methyl 2-amino-3-(difluoromethyl)-5-iodopyridine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A022005780-1g
Methyl 2-amino-3-(difluoromethyl)-5-iodopyridine-4-carboxylate
1805961-67-4 97%
1g
$1,646.40 2022-04-01
Alichem
A022005780-500mg
Methyl 2-amino-3-(difluoromethyl)-5-iodopyridine-4-carboxylate
1805961-67-4 97%
500mg
$1,038.80 2022-04-01

Methyl 2-amino-3-(difluoromethyl)-5-iodopyridine-4-carboxylate Related Literature

Additional information on Methyl 2-amino-3-(difluoromethyl)-5-iodopyridine-4-carboxylate

Comprehensive Overview of Methyl 2-amino-3-(difluoromethyl)-5-iodopyridine-4-carboxylate (CAS No. 1805961-67-4)

Methyl 2-amino-3-(difluoromethyl)-5-iodopyridine-4-carboxylate (CAS No. 1805961-67-4) is a highly specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its unique difluoromethyl and iodo substituents, has garnered attention for its potential in drug discovery and material science. Researchers are increasingly exploring its role as a building block for novel bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.

The structural features of Methyl 2-amino-3-(difluoromethyl)-5-iodopyridine-4-carboxylate make it a valuable intermediate in organic synthesis. The presence of the amino and carboxylate groups allows for versatile functionalization, enabling the creation of diverse derivatives. Recent studies highlight its utility in click chemistry and cross-coupling reactions, which are pivotal in modern medicinal chemistry. As the demand for fluorinated compounds grows, this molecule’s difluoromethyl moiety positions it as a key player in the design of metabolically stable pharmaceuticals.

In the context of green chemistry, Methyl 2-amino-3-(difluoromethyl)-5-iodopyridine-4-carboxylate has been investigated for its potential in sustainable synthesis routes. Researchers are optimizing its production to minimize waste and energy consumption, aligning with global trends toward eco-friendly manufacturing. Additionally, its iodo substituent facilitates palladium-catalyzed reactions, a hot topic in catalytic research due to their efficiency and selectivity.

The compound’s relevance extends to cancer research, where its derivatives are being evaluated for targeted therapy applications. Its ability to modulate protein-protein interactions and enzyme activity has sparked interest in academia and industry alike. Furthermore, its heterocyclic core is a common motif in FDA-approved drugs, underscoring its importance in drug design pipelines.

From a commercial perspective, Methyl 2-amino-3-(difluoromethyl)-5-iodopyridine-4-carboxylate is available through specialized chemical suppliers, often listed under its CAS number 1805961-67-4. Its pricing and availability are influenced by the growing demand for high-purity intermediates in pharmaceutical R&D. Analytical techniques such as HPLC and NMR are routinely employed to verify its purity, ensuring compliance with industry standards.

In summary, Methyl 2-amino-3-(difluoromethyl)-5-iodopyridine-4-carboxylate represents a versatile and scientifically significant compound with broad applications. Its unique structure and functional groups make it indispensable in advancing drug discovery, material science, and sustainable chemistry. As research continues to uncover its potential, this molecule is poised to remain a focal point in innovative scientific endeavors.

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